![molecular formula C18H11Br2N3O2 B7563812 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B7563812.png)
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide, also known as BQU57, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic benefits. BQU57 has been studied for its ability to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which has been implicated in the development of various diseases including cancer, inflammation, and heart disease. In
Wirkmechanismus
The mechanism of action of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide involves its ability to inhibit the activity of BRD4, a protein that plays a key role in the regulation of gene expression. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the epigenetic regulation of gene expression. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific genes, resulting in their activation. However, overexpression of BRD4 has been linked to various diseases including cancer, inflammation, and heart disease. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide inhibits the activity of BRD4 by binding to its bromodomain, preventing its interaction with acetylated lysine residues on histones and thereby inhibiting the activation of specific genes.
Biochemical and Physiological Effects:
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis. Inflammatory proteins such as NF-κB and TNF-α have also been shown to be inhibited by 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide, resulting in reduced inflammation. Furthermore, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to reduce the progression of atherosclerosis, a major risk factor for heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it a suitable compound for in vitro and in vivo studies. Furthermore, its synthesis has been optimized to produce high yields and purity, making it a reliable compound for scientific research. However, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its specificity for BRD4 inhibition has not been fully characterized. Furthermore, its potential toxicity and side effects have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide. One area of research is to further characterize its mechanism of action and specificity for BRD4 inhibition. This could involve the use of structural biology techniques such as X-ray crystallography and NMR spectroscopy to determine the binding mode of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide to BRD4. Another area of research is to evaluate its potential toxicity and side effects, which could involve in vitro and in vivo toxicity studies. Furthermore, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide could be studied in combination with other compounds for potential synergistic effects. Overall, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has the potential to be a valuable compound for scientific research and therapeutic development in various diseases.
Synthesemethoden
The synthesis of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide involves several chemical reactions, starting with the reaction of 6-bromo-3-cyano-4-oxoquinoline with ethyl 4-bromobenzoate to produce 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)ethyl 4-bromobenzoate. This intermediate compound is then reacted with sodium hydride and N-(4-bromophenyl)acetamide to produce the final product, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide (2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide). The synthesis of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been studied extensively for its potential therapeutic benefits in various diseases. One of the main areas of research has been in cancer treatment, where 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting BRD4. BRD4 is a protein that plays a key role in the regulation of gene expression, and its overexpression has been linked to various types of cancer. By inhibiting BRD4 activity, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has the potential to be an effective treatment for cancer.
In addition to cancer, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has also been studied for its potential therapeutic benefits in other diseases such as inflammation and heart disease. Inflammation is a key factor in the development of various diseases, and 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit the activity of inflammatory proteins such as NF-κB and TNF-α. Furthermore, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to reduce the progression of atherosclerosis, a major risk factor for heart disease.
Eigenschaften
IUPAC Name |
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N3O2/c19-12-1-4-14(5-2-12)22-17(24)10-23-9-11(8-21)18(25)15-7-13(20)3-6-16(15)23/h1-7,9H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMVRKWIGILIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.